Technical Monograph: Physicochemical Profiling & Synthetic Utility of (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid
Technical Monograph: Physicochemical Profiling & Synthetic Utility of (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid
[1][2]
Executive Summary
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid (CAS: 1416553-75-7) is a bifunctional heterocyclic building block characterized by an amphoteric nature.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive benzimidazole derivatives—a scaffold ubiquitous in anthelmintics (e.g., Albendazole), proton pump inhibitors, and emerging kinase inhibitors.[2] This guide delineates its solubility behavior, acid-base speciation, and stability protocols to ensure reproducibility in high-throughput medicinal chemistry campaigns.
Structural Identity & Molecular Descriptors[1][2]
The molecule features a benzimidazole core substituted at the N1 position with a hydrophobic butyl chain and at the C5 position with a reactive boronic acid moiety.[2] This substitution pattern dictates its unique solubility and reactivity profile.[2]
| Property | Value / Description | Source/Note |
| CAS Number | 1416553-75-7 | [1][6] |
| Chemical Formula | C₁₁H₁₅BN₂O₂ | |
| Molecular Weight | 218.06 g/mol | |
| SMILES | CCCCn1cnc2cc(B(O)O)ccc12 | |
| pKa (Calculated) | Basic N3: ~5.8 | Est.[1][2][3][4] based on N-alkyl benzimidazoles [9] |
| pKa (Calculated) | Acidic B(OH)₂: ~8.8 | Est.[1][2] based on aryl boronic acids [11] |
| LogP (Predicted) | ~2.1 | Hydrophobic butyl vs. Hydrophilic boronic |
| Appearance | White to off-white powder | Hygroscopic tendency |
Physicochemical Stability Profile
Solid-State Equilibrium: The Boroxine Cycle
Like most aryl boronic acids, this compound does not exist as a pure monomer in the solid state.[2] Upon storage, particularly under vacuum or low humidity, it undergoes reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .[2]
-
Implication: Elemental analysis may show variable Carbon/Boron ratios depending on the degree of dehydration.[1][2]
-
Handling: Always assume a mixture of monomer and boroxine.[2] For precise stoichiometry in cross-coupling, add a slight excess (1.1–1.2 equiv) or pre-hydrolyze in the reaction solvent.[2]
Solution Stability & Protodeboronation
The C–B bond at the C5 position of benzimidazole is relatively stable compared to C2-substituted heteroaryls.[1][2] However, protodeboronation (cleavage of the C–B bond) remains a risk under specific conditions:
Diagram 1: Speciation & Degradation Pathways This diagram illustrates the equilibrium between the monomer, boroxine, and the irreversible protodeboronation pathway.[2]
Caption: Equilibrium dynamics showing reversible dehydration to boroxine and irreversible degradation to the deboronated byproduct.[2][5]
Solubility & Acid-Base Chemistry[1][2]
The compound exhibits U-shaped solubility relative to pH, driven by its zwitterionic potential.[2]
-
pH < 4 (Acidic): High solubility.[1][2] The benzimidazole N3 is protonated (Cationic form).[2]
-
pH 6–8 (Neutral): Lowest solubility.[1][2] The molecule is neutral (non-ionized).[2]
-
pH > 10 (Basic): High solubility.[1][2] The boronic acid converts to the boronate anion (Anionic form).[2]
Practical Protocol: Solubilization for Bioassays
-
Stock Solution: Dissolve in DMSO (up to 50 mM). Avoid storing in DMSO for >24h as boronic acids can form esters with DMSO degradation products.[2]
-
Aqueous Dilution: Dilute into buffers. If precipitation occurs at pH 7.4, use a co-solvent system (e.g., 5% DMSO / 95% PBS).[2]
Synthetic Application: Suzuki-Miyaura Coupling[1][2]
The primary utility of (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid is in Palladium-catalyzed cross-coupling.[1][2] The benzimidazole nitrogen can coordinate to Pd, potentially poisoning the catalyst.[2]
Optimization Strategy
-
Base Selection: Use weak bases (K₃PO₄ or Na₂CO₃) rather than strong alkoxides to minimize protodeboronation [1][5].[2]
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands to prevent the benzimidazole nitrogen from displacing the ligand on the Pd center.[2]
-
Solvent: 1,4-Dioxane/Water (4:[1][2]1) is the "Gold Standard" to ensure solubility of the boronate species.[2]
Diagram 2: Optimized Suzuki Coupling Workflow
Caption: Workflow emphasizing ligand selection to overcome benzimidazole interference.
Step-by-Step Protocol (Self-Validating)
-
Charge: Add Boronic acid (1.2 eq), Aryl bromide (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) to a vial.
-
Inert: Seal and purge with Nitrogen/Argon for 5 mins (Critical to prevent homocoupling/oxidation).
-
Solvent: Inject degassed Dioxane/Water (4:1).[2] Concentration ~0.1 M.[1][2]
-
Reaction: Heat to 90°C for 4–12 hours.
-
Validation: Monitor by LC-MS. Look for the product mass. If the mass of 1-butylbenzimidazole (deboronated) appears, lower the temperature or switch to a milder base (CsF).[2]
Handling & Storage Protocols
| Parameter | Recommendation | Rationale |
| Storage Temp | 2–8°C (Short term) / -20°C (Long term) | Retards oxidation and dehydration.[1][2] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents moisture absorption and oxidation.[2] |
| Container | Amber glass vial | Protects from light-induced degradation.[1][2] |
| Re-purification | Recrystallization from EtOAc/Hexane | If boroxine content is too high (insoluble matter).[2] |
References
-
Hayes, H. L. D., et al. (2021).[2][6] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society.[1][6] Link[1][6]
-
PubChem.[1][2] (n.d.). "Benzimidazole Compound Summary." National Library of Medicine.[1][2] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1][2] Link[1]
-
ChemicalBook. (2024).[2][7] "Benzimidazole Properties and Applications." Link
-
Cox, P. A., et al. (2017).[2] "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. Link[1]
-
BLD Pharm. (n.d.). "Product Page: (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid." Link
-
Scholars Research Library.[1][2] (2021).[2][6][8][9] "An Overview About Synthetic and Biological Profile of Benzimidazole." Link
-
ResearchGate. (2021).[2] "pKa values for boronic acids." Link
-
Bhandari, D., et al. (2021).[2] "Der Pharmacia Lettre." Scholars Research Library. Link
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LJMU Research Online.[1][2] (2016).[2][7] "Protodeboronation of Heteroaromatic Boronic Acids." Link
-
Iwan, K., et al. (2021).[2] "Lewis Acidity of Boronic Acids." Chemistry – A European Journal.[1][2] Link[1]
Sources
- 1. 1107627-21-3|(1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-Propyl-1H-benzo[d]imidazol-5-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1661043-48-6|(1-Ethyl-1H-benzo[d]imidazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pubs.acs.org [pubs.acs.org]
